
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring substituted with a difluoromethyl group and a nitrophenyl group. The presence of both fluorine and nitro groups imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-(4-nitrophenyl)triazole typically involves the reaction of 4-nitrophenylhydrazine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The triazole ring can undergo cyclization reactions with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like copper(I) iodide in an inert atmosphere.
Major Products
Reduction: 4-(Difluoromethyl)-1-(4-aminophenyl)triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Cyclization: Complex triazole derivatives with additional ring structures.
Scientific Research Applications
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-(4-nitrophenyl)triazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoromethyl group enhances the compound’s stability and bioavailability. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-1-(4-aminophenyl)triazole
- 4-(Trifluoromethyl)-1-(4-nitrophenyl)triazole
- 4-(Difluoromethyl)-1-(4-methylphenyl)triazole
Uniqueness
4-(Difluoromethyl)-1-(4-nitrophenyl)triazole is unique due to the presence of both difluoromethyl and nitrophenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
916151-16-1 |
|---|---|
Molecular Formula |
C9H6F2N4O2 |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-(4-nitrophenyl)triazole |
InChI |
InChI=1S/C9H6F2N4O2/c10-9(11)8-5-14(13-12-8)6-1-3-7(4-2-6)15(16)17/h1-5,9H |
InChI Key |
GBIMECVTDKDVDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


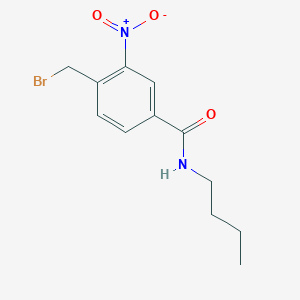
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)
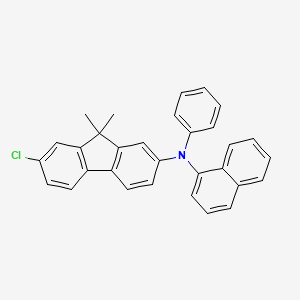

![1-Chloro-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B12599607.png)
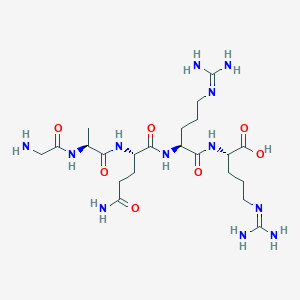

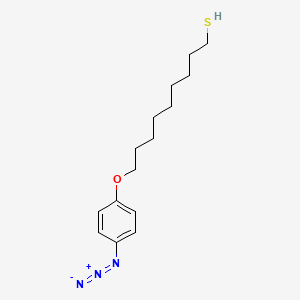
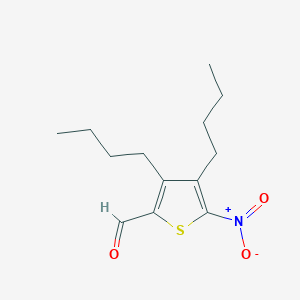
![Dimethyl {[(1E)-N-benzoylethanimidoyl]oxy}propanedioate](/img/structure/B12599631.png)
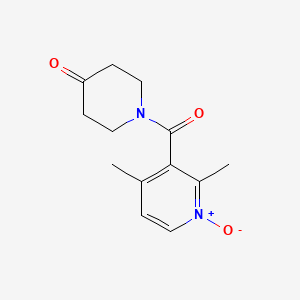
![1,4-Benzenediamine, N,N'-bis[4-[(2,4-dinitrophenyl)amino]phenyl]-](/img/structure/B12599635.png)
![Piperidine, 1-[[(4R)-2,2-dimethyl-4-thiazolidinyl]carbonyl]-](/img/structure/B12599636.png)
